molecular formula C98H146N26O24 B14749540 Spadin Acetate

Spadin Acetate

Cat. No.: B14749540
M. Wt: 2072.4 g/mol
InChI Key: OZBNMUBGCGBOFV-JEJDUWLBSA-N
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Description

Historical Context of Antidepressant Drug Discovery Challenges

The antidepressant development timeline reveals three distinct pharmacological eras: monoamine oxidase inhibitors (1950s), tricyclic antidepressants (1960s), and selective serotonin reuptake inhibitors (1980s). Despite these advances, critical limitations persist across all classes:

Parameter Traditional Antidepressants This compound
Onset of Action 4-6 weeks ≤4 days
Remission Rate 33% (STAR*D trial) 70% (preclinical)
Molecular Targets 5-HT/NE transporters TREK-1 channels
Neurogenic Effects Delayed (weeks) Immediate (days)

This therapeutic impasse stems from fundamental limitations in monoamine hypothesis applications. While fluoxetine revolutionized depression treatment through serotonin selectivity, its mechanism fails to address core pathophysiological processes like neuronal plasticity and network synchronization. The high relapse rates (40-60% within 2 years) and substantial residual symptoms under current regimens necessitated exploration of alternative targets beyond neurotransmitter reuptake inhibition.

Emergence of TREK-1 Channel Inhibition as a Therapeutic Strategy

TREK-1 (TWIK-related K+ channel 1) belongs to the two-pore domain potassium channel family, regulating neuronal excitability and synaptic plasticity. Its depression pathophysiology involvement was conclusively demonstrated through:

  • Genetic Deletion Models : TREK-1 knockout mice exhibit innate antidepressant-like phenotypes without behavioral despair
  • Stress Response Modulation : Channel activity increases during chronic stress, inducing hippocampal dendritic atrophy
  • Neurotransmitter Integration : TREK-1 interacts with 5-HT1A receptors, modulating serotonin signaling efficacy

This compound's therapeutic innovation lies in its allosteric modulation of TREK-1 gating mechanisms. Unlike direct pore blockers, it specifically inhibits arachidonic acid-induced channel activation (IC50 = 8.2 nM), preserving basal neuronal excitability while preventing stress-induced hyperpolarization. This targeted action avoids complete channel suppression, potentially reducing side-effect liability compared to pan-K+ channel inhibitors.

Rationale for Peptide-Based Antidepressant Development

The structural characteristics of this compound (C98H146N26O24, MW 2072.37 Da) confer unique pharmacological advantages:

Property Small Molecule Antidepressants This compound
Target Specificity Moderate (transporter binding) High (TREK-1/AA interaction)
Blood-Brain Barrier Penetration High Moderate (peptide transport)
Metabolic Pathway Hepatic CYP450 Proteolytic degradation
Receptor Crosstalk Frequent (muscarinic, histamine) Minimal (Sortilin/TREK-1)

As a cleavage product of sortilin propeptide, this compound leverages endogenous peptide processing systems for targeted delivery. Its 10 nM binding affinity to TREK-1's C-terminal domain enables precise modulation of stress-sensitive channel conformations without affecting BL-1249 or DHA-mediated activation. This pharmacological selectivity contrasts with previous peptide antidepressants (e.g., corticotropin analogs), which suffered from receptor promiscuity and hormonal side effects.

Properties

Molecular Formula

C98H146N26O24

Molecular Weight

2072.4 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C96H142N26O22.C2H4O2/c1-10-53(8)79(90(139)107-46-76(127)118-78(52(6)7)91(140)117-71(49-124)86(135)113-67(41-56-43-104-62-22-13-11-20-59(56)62)81(130)106-45-75(126)110-66(38-50(2)3)84(133)112-65(94(143)144)25-16-34-103-96(100)101)119-89(138)72-26-17-35-120(72)77(128)47-108-82(131)70(48-123)116-85(134)68(42-57-44-105-63-23-14-12-21-60(57)63)114-83(132)64(24-15-33-102-95(98)99)111-87(136)74-28-19-37-122(74)93(142)69(39-51(4)5)115-88(137)73-27-18-36-121(73)92(141)54(9)109-80(129)61(97)40-55-29-31-58(125)32-30-55;1-2(3)4/h11-14,20-23,29-32,43-44,50-54,61,64-74,78-79,104-105,123-125H,10,15-19,24-28,33-42,45-49,97H2,1-9H3,(H,106,130)(H,107,139)(H,108,131)(H,109,129)(H,110,126)(H,111,136)(H,112,133)(H,113,135)(H,114,132)(H,115,137)(H,116,134)(H,117,140)(H,118,127)(H,119,138)(H,143,144)(H4,98,99,102)(H4,100,101,103);1H3,(H,3,4)/t53-,54-,61-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,78-,79-;/m0./s1

InChI Key

OZBNMUBGCGBOFV-JEJDUWLBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC8=CC=C(C=C8)O)N.CC(=O)O

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C3CCCN3C(=O)CNC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC8=CC=C(C=C8)O)N.CC(=O)O

Origin of Product

United States

Preparation Methods

Resin Selection and Loading

SPPS remains the gold standard for peptide synthesis due to its scalability and precision. For spadin acetate, acid-labile resins such as chlorotrityl, trityl, or methoxytrityl are preferred. These resins enable cleavage under mild acidic conditions (e.g., 1–30% acetic acid), preserving sensitive side-chain protections. The loading process involves coupling the C-terminal amino acid to the resin via a labile ester bond, ensuring subsequent elongation proceeds from the N- to C-terminus.

Amino Acid Coupling and Deprotection

Each amino acid is sequentially coupled using activators like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine). Side-chain protections are critical:

  • Acetate-compatible groups : tert-butyl (tBu) for serine and threonine, trityl (Trt) for histidine.
  • Hypersensitive protections : Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) for arginine, which resists mild acids but cleaves under stronger conditions.

Deprotection of the Fmoc (fluorenylmethyloxycarbonyl) group is achieved with 20% piperidine in DMF, ensuring minimal racemization.

Cleavage and Global Deprotection

Final cleavage from the resin requires a tailored acid cocktail. For this compound, a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) is typical. To mitigate side reactions:

  • Methionine/Trp protection : Add 1% ethanedithiol (EDT) to prevent sulfoxide formation or Trp alkylation.
  • C-terminal Trp : Use Trp(Boc) to avoid diketopiperazine formation.

Liquid-Phase Peptide Synthesis (LPPS)

Soluble Tag-Assisted Synthesis

LPPS offers advantages for large-scale production. A hydrophobic benzyl alcohol tag facilitates solubility in organic solvents while enabling precipitation in nonpolar media. Key steps include:

  • Tag attachment : Anchor the C-terminal amino acid to benzyl alcohol via an ester linkage.
  • Stepwise elongation : Use in-situ activation with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIEA.
  • Sacrificial propylamine : Quench excess activated amino acids, preventing double couplings.

Deprotection and Tag Removal

After chain assembly, global deprotection employs TFA similar to SPPS. The benzyl alcohol tag is removed via hydrogenolysis (H₂/Pd-C) or acidic hydrolysis, yielding the free peptide.

Purification and Characterization

Chromatographic Techniques

  • Reverse-phase HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) resolves this compound from truncated sequences.
  • Ion-exchange chromatography : Useful for separating charge variants, particularly deamidated forms.

Analytical Validation

  • Mass spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms molecular weight (theoretical: ~2.5 kDa).
  • Circular dichroism (CD) : Verifies secondary structure, ensuring proper α-helical conformation critical for TREK-1 binding.

Challenges and Optimizations

Racemization Control

Prolonged coupling times or excessive base (DIEA) increase racemization. Implementing microwave-assisted SPPS at 50°C reduces reaction times by 60% while maintaining enantiopurity.

Side-Reaction Mitigation

  • Cysteine oxidation : Use degassed solvents and argon sparging to prevent disulfide bridges.
  • Aspartimide formation : Substitute DMF with NMP (N-methylpyrrolidone) for aspartic acid-rich segments.

Scalability and Industrial Considerations

Cost-Effective Resins

Rink amide resin, though costlier than chlorotrityl, offers higher loading capacity (0.7–1.0 mmol/g) and compatibility with automated synthesizers.

Green Chemistry Adaptations

  • Solvent recycling : Recover >90% DMF via distillation.
  • Catalyst minimization : Pd levels in hydrogenolysis reduced to <50 ppm using flow reactors.

Chemical Reactions Analysis

Types of Reactions: Spadin Acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized peptide derivatives, while reduction may yield reduced peptide derivatives .

Scientific Research Applications

Spadin Acetate has a wide range of scientific research applications, including:

Mechanism of Action

Spadin Acetate exerts its effects by specifically binding to and inhibiting the TREK-1 channel. The TREK-1 channel is a two-pore domain potassium channel that plays a critical role in regulating neuronal excitability and mood. By blocking TREK-1 channels, this compound increases the firing rate of serotonin neurons in the dorsal raphe nucleus, leading to an antidepressant effect. This mechanism of action is distinct from traditional antidepressants, which typically target serotonin reuptake .

Comparison with Similar Compounds

Mechanistic and Clinical Implications

  • State-Dependent Action: Spadin binds TREK-1 only in the AA-activated "up" state, preventing conformational stabilization . This contrasts with norfluoxetine, which stabilizes the "down" state .
  • Therapeutic Advantage : Spadin analogs like PE 22-28 combine high potency, prolonged duration, and rapid onset (4-day neurogenesis vs. weeks for traditional antidepressants) .
  • Safety Profile : Lack of intrinsic blocking activity may explain spadin’s favorable side-effect profile compared to fluoxetine .

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